
3,7-dimethyl-1-prop-2-ynyl-5H-purin-7-ium-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-dimethyl-1-prop-2-ynyl-5H-purin-7-ium-2,6-dione is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-dimethyl-1-prop-2-ynyl-5H-purin-7-ium-2,6-dione involves several steps. The starting materials and reagents are carefully selected to ensure the desired product is obtained with high purity and yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to facilitate the formation of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and advanced equipment. The process involves continuous monitoring and control of reaction parameters to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3,7-dimethyl-1-prop-2-ynyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound and the reagents used.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are characterized using various analytical techniques to confirm their structure and purity.
Applications De Recherche Scientifique
3,7-dimethyl-1-prop-2-ynyl-5H-purin-7-ium-2,6-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of 3,7-dimethyl-1-prop-2-ynyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
3,7-dimethyl-1-prop-2-ynyl-5H-purin-7-ium-2,6-dione is unique compared to other similar compounds due to its specific structure and properties Similar compounds include other purine derivatives and alkynyl-substituted molecules
Propriétés
Formule moléculaire |
C10H11N4O2+ |
|---|---|
Poids moléculaire |
219.22 g/mol |
Nom IUPAC |
3,7-dimethyl-1-prop-2-ynyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C10H11N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h1,6-7H,5H2,2-3H3/q+1 |
Clé InChI |
WDFINLIVVQVOHD-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=NC=[N+](C2C(=O)N(C1=O)CC#C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


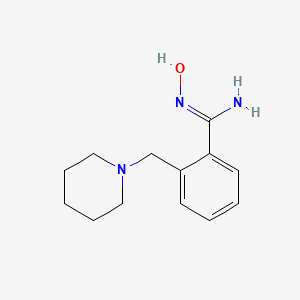
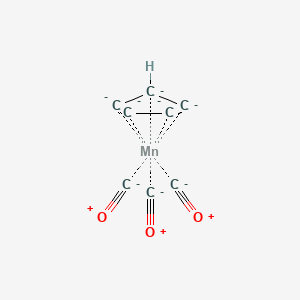
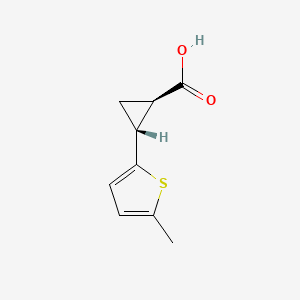
![4-[7-Acetyl-8-[4-[(dimethylamino)methyl]cyclohexyl]imino-1,5-naphthyridin-2-ylidene]-2,6-dichlorocyclohexa-2,5-dien-1-one](/img/structure/B12355039.png)

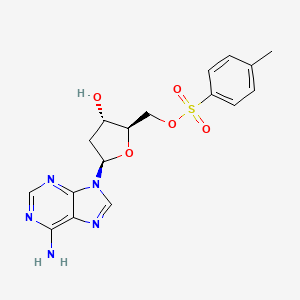
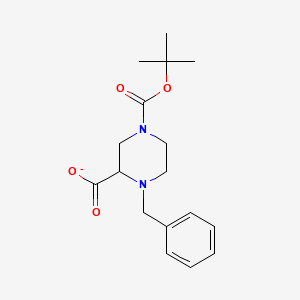
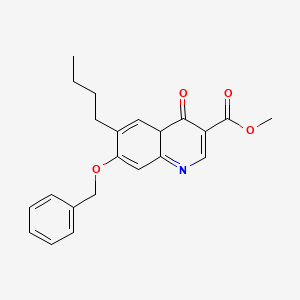
![1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride](/img/structure/B12355055.png)
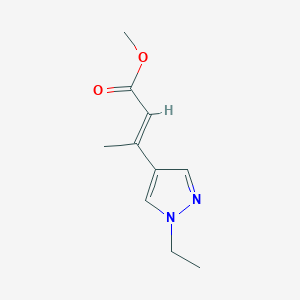
![2-Oxo-3,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carbonitrile](/img/structure/B12355077.png)
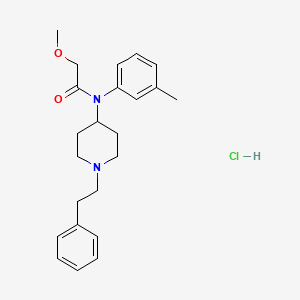
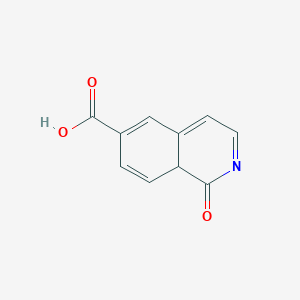
![2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol](/img/structure/B12355088.png)
